molecular formula C8H10ClNO3 B2940431 Methyl 4-amino-3-hydroxybenzoate hydrochloride CAS No. 499157-23-2

Methyl 4-amino-3-hydroxybenzoate hydrochloride

Cat. No.: B2940431
CAS No.: 499157-23-2
M. Wt: 203.62
InChI Key: UVNWERBBTPQNME-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methylparaben hydrochloride, is a synthetic compound widely used as a preservative in the food, cosmetic, and pharmaceutical industries. Its chemical formula is C8H9NO3.HCl, and its molecular weight is 201.62 g/mol. In recent years, Methylparaben hydrochloride has gained attention in scientific research due to its potential applications in drug delivery systems and as an anti-cancer agent.

Scientific Research Applications

1. Structural Analysis and Theoretical Studies

Methyl 4-hydroxybenzoate, also known as methyl paraben, has been extensively studied for its structural properties and theoretical aspects. A study by (Sharfalddin et al., 2020) examined its single crystal X-ray structure, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Hirshfeld surface analysis and computational calculations using Hartree Fock and Density Functional Theory provided insights into the molecule's pharmaceutical activity.

2. Role in Antibiotic Biosynthesis

Research by (Becker, 1984) explored the synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid, a precursor for several antibiotics, from methyl 3-amino-5-hydroxybenzoate. This study highlights its significance in the development and synthesis of important antibiotic classes.

3. Enzymatic Activity in Anaerobic Metabolism

A study by (Biegert et al., 1993) investigated the role of 4-hydroxybenzoate and 3-hydroxybenzoate in anaerobic degradation by a denitrifying Pseudomonas species. The study provided insights into the enzymatic conversion of these compounds into their coenzyme A (CoA) thioesters.

4. Sensing and Imaging Applications

Research on a fluorogenic chemosensor based on o-aminophenol and methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate demonstrated high selectivity and sensitivity towards Al3+ ions. This study by (Ye et al., 2014) showed potential applications in bio-imaging and detection of specific ions.

5. Mimicking Enzymatic Activity

Investigations into the copper-mediated oxygenation of methyl 4-hydroxybenzoate, as reported by (Casella et al., 1996), mimic the activity of the copper enzyme tyrosinase. This research contributes to understanding the enzymatic mechanisms and applications in biocatalysis.

6. Environmental and Health Impact

A study on parabens, including methyl 4-hydroxybenzoate, focused on their presence in human milk and their potential risks to health. (Ye et al., 2008) developed a sensitive method to measure concentrations of various parabens and environmental phenols, highlighting concerns regarding human exposure.

7. Metabolism and Hydrolysis in Skin

Research by (Jewell et al., 2007) focused on the dermal absorption and hydrolysis of parabens, including 4-hydroxybenzoic acid, in human and minipig skin. This study provides valuable information on the metabolism of parabens and their potential localised toxicity after dermal exposure.

8. Synthesis and Properties of Pharmaceutical Agents

The synthesis and biological properties of hydroxylated derivatives of 2-(4-aminophenyl)benzothiazoles, a class of potent antitumor agents, were explored in a study by (Kashiyama et al., 1999). The research sheds light on the metabolic oxidation processes involved in the mode of action of these compounds.

Mechanism of Action

Target of Action

Methyl 4-amino-3-hydroxybenzoate hydrochloride, also known as Methyl 3-amino-4-hydroxybenzoate , is a synthetic compound that has been shown to inhibit the neuraminidase enzyme in the influenza virus . The neuraminidase enzyme plays a crucial role in the life cycle of the influenza virus, facilitating the release of progeny virions from infected cells .

Mode of Action

The compound acts as a ligand for the influenza virus, binding to the neuraminidase enzyme and inhibiting its function . This prevents the release of new virions, thereby halting the spread of the virus within the host.

Biochemical Pathways

Its primary action is the inhibition of the neuraminidase enzyme, which disrupts the life cycle of the influenza virus .

Result of Action

The primary result of the action of this compound is the inhibition of the neuraminidase enzyme, which prevents the release of progeny virions from infected cells . This halts the spread of the influenza virus within the host, potentially reducing the severity and duration of infection.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place and stored at 2°C - 8°C, protected from light . It’s also important to note that the compound’s effectiveness can be influenced by the physiological environment within the host, including factors such as pH and the presence of other biomolecules.

Properties

IUPAC Name

methyl 4-amino-3-hydroxybenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3.ClH/c1-12-8(11)5-2-3-6(9)7(10)4-5;/h2-4,10H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNWERBBTPQNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499157-23-2
Record name methyl 4-amino-3-hydroxybenzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To an anhydrous methanol (100 ml) was added thionyl chloride (14.0 ml) at −10° C. during 20 minutes. After stirring the mixture for 15 minutes, 3-hydroxy-4-aminobenzoic acid (10.0 g) was added at the same temperature. The appeared suspension was stirred at room temperature overnight. The mixture was concentrated and then azeotroped with methanol (50 ml, twice). To the residue was added diethyl ether, and the residue was collected by suction filtration in washing with diethyl ether to give the title compound (12.8 g) having the following physical data.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

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